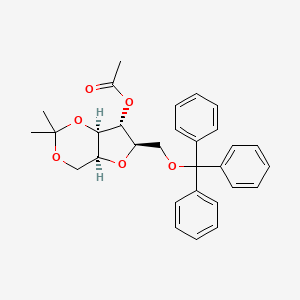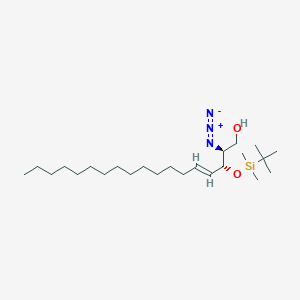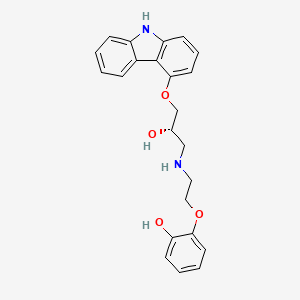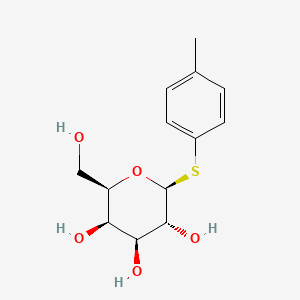
6-Cloro-2-yodo-9-(2',3',5'-tri-O-acetil-beta-D-ribofuranosil)purina
Descripción general
Descripción
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, also known as [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₁₆H₁₆ClIN₄O₇ and its molecular weight is 538.68. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto es un análogo de nucleósido de purina y tiene una amplia actividad antitumoral dirigida a malignidades linfoides indolentes {svg_1} {svg_2} {svg_3}. Los mecanismos anticancerígenos en este proceso se basan en la inhibición de la síntesis de ADN y la inducción de la apoptosis {svg_4} {svg_5} {svg_6}.
Inhibición de la Síntesis de ADN
Uno de los mecanismos por los cuales este compuesto ejerce su actividad antitumoral es a través de la inhibición de la síntesis de ADN {svg_7} {svg_8} {svg_9}. Esto puede prevenir la replicación de las células cancerosas y, por lo tanto, inhibir su crecimiento.
Inducción de la Apoptosis
Otro mecanismo de acción de este compuesto es la inducción de la apoptosis {svg_10} {svg_11} {svg_12}. La apoptosis es un proceso de muerte celular programada que ocurre en organismos multicelulares. Al inducir la apoptosis, este compuesto puede provocar la muerte de las células cancerosas.
Uso en Investigación
Este compuesto se utiliza con fines de investigación {svg_13} {svg_14} {svg_15}. Se puede utilizar en varios experimentos científicos para estudiar sus efectos y mecanismos de acción.
Síntesis Orgánica
Este compuesto puede ser útil en la síntesis orgánica {svg_16}. Puede servir como material de partida o intermedio en la síntesis de otros compuestos.
Desarrollo de Fármacos
Dada su actividad antitumoral, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos {svg_17} {svg_18} {svg_19}. Se necesitarían más investigaciones y ensayos clínicos para explorar esta posibilidad.
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloro-2-iodo-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias .
Mode of Action
This compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the cancer cells from replicating, while induction of apoptosis leads to programmed cell death .
Biochemical Pathways
The compound affects the DNA replication pathway and the apoptosis pathway . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing . By inducing apoptosis, it triggers the self-destruction of the cancer cells .
Result of Action
The result of the compound’s action is the reduction in the growth and proliferation of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis, leading to a decrease in the number of cancer cells .
Action Environment
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJIJDSBSWKKE-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClIN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)



![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)

